N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the bromophenyl and dimethoxybenzamide groups in its structure enhances its potential for various scientific applications.
Preparation Methods
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction using 4-bromobenzoyl chloride.
Attachment of the Dimethoxybenzamide Group: The final step involves the coupling of the thiadiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to the death of microbial or cancer cells.
Cell Membrane Disruption: The compound can interact with cell membranes, causing their disruption and leading to cell death.
Comparison with Similar Compounds
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: This compound also exhibits antimicrobial and anticancer activities but has different substituents that may affect its potency and selectivity.
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine: Similar to the above compound, it has different substituents that influence its biological activities.
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine: This compound has a phenyl and tolyl group, which may result in different biological properties compared to the bromophenyl and dimethoxybenzamide groups.
Properties
Molecular Formula |
C17H14BrN3O3S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
InChI Key |
CLVJPTZTVRFBTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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